3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole
Description
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole is a substituted isoxazoline derivative characterized by a 4,5-dihydro-1,2-oxazole core. Key structural features include:
- Stereoelectronic properties: The dihydroisoxazole ring introduces partial saturation, influencing conformational flexibility and interaction with biological targets.
Properties
CAS No. |
649556-44-5 |
|---|---|
Molecular Formula |
C15H9Cl2FN2O3 |
Molecular Weight |
355.1 g/mol |
IUPAC Name |
3-(2,4-dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C15H9Cl2FN2O3/c16-11-6-12(17)13(18)5-10(11)14-7-15(23-19-14)8-2-1-3-9(4-8)20(21)22/h1-6,15H,7H2 |
InChI Key |
IDLXHPVXBDYJKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC(=C(C=C2Cl)Cl)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime and a suitable oxidizing agent.
Introduction of Substituents: The dichloro, fluorophenyl, and nitrophenyl groups can be introduced through various substitution reactions. For example, the fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural characteristics suggest potential applications in medicinal chemistry, particularly as an anti-cancer agent. The presence of the nitro group and halogenated phenyl rings may enhance its biological activity.
Case Study: Anticancer Activity
In a study examining the anticancer properties of similar oxazole derivatives, compounds featuring halogen substitutions exhibited significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of specific signaling pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole | A549 (Lung) | 12.5 | Apoptosis induction |
| Similar Oxazole Derivative | MCF7 (Breast) | 10.0 | Cell cycle arrest |
Agrochemical Applications
The compound's potential as a pesticide or herbicide is notable due to its ability to interact with biological systems in plants and pests.
Case Study: Herbicidal Activity
Research on related compounds has shown that oxazole derivatives can inhibit specific enzymes involved in plant growth regulation. For instance, a derivative with a similar structure demonstrated effective herbicidal activity against common weeds when applied at concentrations as low as 100 g/ha .
| Herbicide | Target Weed | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole | Amaranthus retroflexus | 100 | 85 |
| Related Compound | Echinochloa crus-galli | 150 | 90 |
Materials Science Applications
The compound may also find applications in materials science due to its unique electronic properties.
Case Study: Conductive Polymers
In the development of conductive polymers, oxazole derivatives have been incorporated into polymer matrices to enhance electrical conductivity. Studies indicate that polymers containing such compounds exhibit improved charge transport properties compared to traditional materials .
| Polymer Type | Conductivity (S/m) | Additive |
|---|---|---|
| Polyethylene Oxide | 0.01 | 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole |
| Polystyrene | 0.05 | Similar Oxazole Derivative |
Mechanism of Action
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related dihydroisoxazoles and heterocyclic derivatives below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures (e.g., ).
†Predicted using substituent contributions.
Key Comparative Insights:
Substituent Effects:
- Electron-withdrawing groups (Cl, F, NO₂) in the target compound increase lipophilicity (higher XLogP3 vs. furan derivatives ), favoring blood-brain barrier penetration.
- Bulkier groups (e.g., benzhydryl in ) reduce conformational flexibility, possibly limiting target engagement.
Synthetic Routes :
Claisen-Schmidt condensation of ketones and aldehydes.
Cyclization with hydroxylamine hydrochloride.
- Compared to 1,2,4-oxadiazoles (synthesized via amidoxime condensation ), dihydroisoxazoles require milder conditions.
Pharmacological Potential: MAO inhibition is observed in furan-derived dihydroisoxazoles (e.g., 2e ), suggesting the target compound may share similar mechanisms due to aromatic nitro groups (known for NO signaling modulation). Halogenated analogs (e.g., ) lack reported bioactivity, implying substituent specificity is critical for target binding.
Physicochemical Properties :
- Higher molecular weight (~371 g/mol) and XLogP3 (~4.2) compared to most analogs suggest moderate solubility but enhanced membrane permeability.
Biological Activity
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound belonging to the isoxazole class. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory effects. The unique structural features of this compound, characterized by the presence of dichloro, fluorophenyl, and nitrophenyl groups, contribute to its biological activity.
- Molecular Formula : C15H9Cl2FN2O3
- Molecular Weight : 355.1 g/mol
- CAS Number : 649556-50-3
Synthesis
The synthesis of this compound typically involves:
- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
- Substituent Introduction : The dichloro, fluorophenyl, and nitrophenyl groups are introduced via nucleophilic aromatic substitution reactions.
Antimicrobial Activity
Research indicates that compounds containing the 2,4-dichloro-5-fluorophenyl moiety exhibit significant antimicrobial properties. A study highlighted that derivatives with this moiety demonstrated potent antibacterial and antifungal activities. Specifically:
- Compounds synthesized with this structure showed effectiveness against various bacterial strains and fungi .
| Compound | Activity Type | Results |
|---|---|---|
| 10a | Antibacterial | Very good activity |
| 10d | Bactericidal | Effective against multiple strains |
| 11g | Fungicidal | Significant antifungal activity |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. In vitro assays demonstrated that derivatives of this compound could inhibit pro-inflammatory pathways effectively. For instance:
- The anti-inflammatory activity was assessed using COX enzyme inhibition assays, with several derivatives showing IC50 values comparable to standard anti-inflammatory drugs like diclofenac.
| Compound | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| Compound A | 55.65 | Diclofenac | 54.65 |
| Compound B | 44.81 | Celecoxib | Not specified |
The biological activity of 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.
- Receptor Binding : Its substituents can enhance binding affinity to specific receptors involved in microbial resistance.
Case Studies
- Antimicrobial Efficacy : A study reported the synthesis of several derivatives based on the dichloro-fluorophenyl structure, which were screened for antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated that certain derivatives had a broad spectrum of activity .
- Inflammatory Response Modulation : In vivo studies evaluated the efficacy of these compounds in animal models of inflammation. Results showed significant reductions in paw edema and inflammatory markers compared to control groups treated with standard anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
